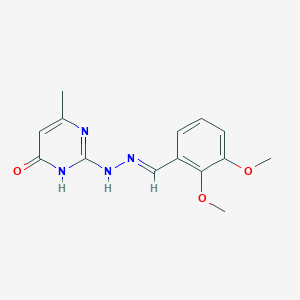
2,3-Dimethoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a hydrazine moiety linked to a dihydropyrimidinone ring system. The presence of methoxy groups on the phenyl ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Oxo derivatives with enhanced stability.
Reduction: Hydrazine derivatives with potential biological activity.
Substitution: Substituted phenyl derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, the compound’s hydrazone moiety is of interest due to its potential anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its applications extend to the fields of electronics and materials science.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
- 4-(3,4-DIMETHOXYPHENYL)-3,6-DIMETHYL-2-PHENYL-3,4-DIHYDROQUINOLIN-1(2H)-YL
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its dihydropyrimidinone ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O3/c1-9-7-12(19)17-14(16-9)18-15-8-10-5-4-6-11(20-2)13(10)21-3/h4-8H,1-3H3,(H2,16,17,18,19)/b15-8+ |
InChI Key |
LNLSKBCODVOBTA-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11697298.png)
![3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B11697306.png)
![3-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697309.png)
![2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline](/img/structure/B11697310.png)
![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11697312.png)
![5-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11697321.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11697322.png)
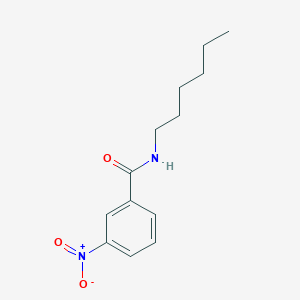
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697339.png)
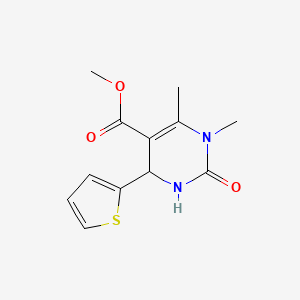
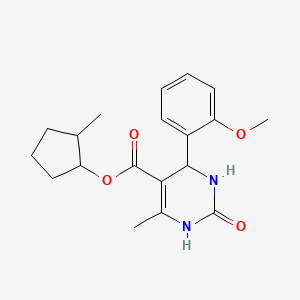
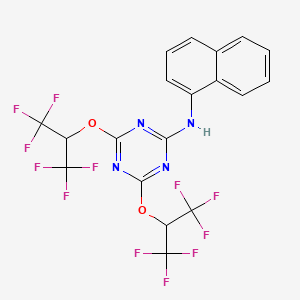
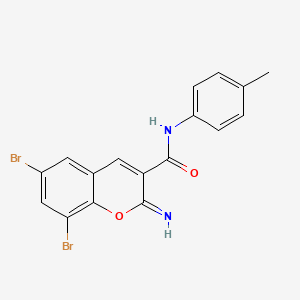
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B11697370.png)
